molecular formula C22H25FN2O4S B2948619 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923227-03-6

4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2948619
CAS No.: 923227-03-6
M. Wt: 432.51
InChI Key: JFJLLTFDFDMOLF-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which includes a combination of fluorinated and methylated aromatic rings, a sulfonyl group, and a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the diazaspirodecane intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzoyl group: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    3-methylbenzoyl chloride: Another precursor used in the synthesis.

    Diazaspirodecane derivatives: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of fluorinated and methylated aromatic rings, sulfonyl group, and diazaspirodecane core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c1-16-4-3-5-18(14-16)21(26)24-10-8-22(9-11-24)25(12-13-29-22)30(27,28)19-6-7-20(23)17(2)15-19/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLLTFDFDMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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